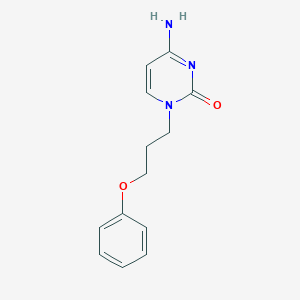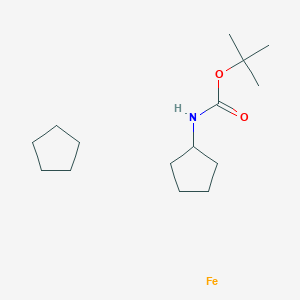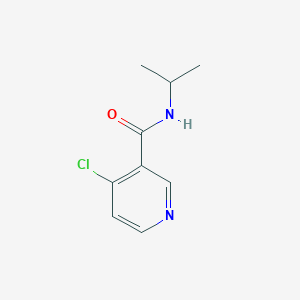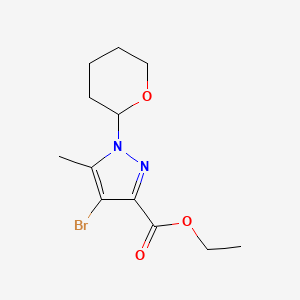
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran ring, making it a unique and versatile molecule in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving appropriate precursors.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Cyclization Reactions: Catalysts like Lewis acids or bases, and solvents like dichloromethane (DCM) or acetonitrile.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Cyclization Reactions: More complex heterocyclic compounds with additional ring structures.
科学的研究の応用
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-5-ethyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-bromo-5-methyl-1-pyran-2-yl-pyrazole-3-carboxylate: Similar structure but with a pyran ring instead of a tetrahydropyran ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and ring structures, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H17BrN2O3 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
ethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3 |
InChIキー |
DDUPQGWYBFSHBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)




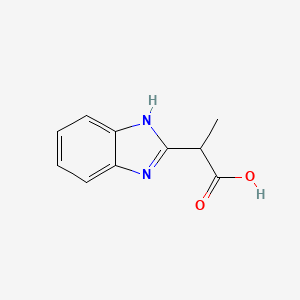
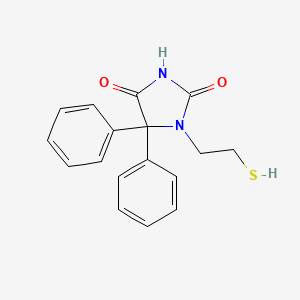

![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
